molecular formula C12H17Cl2N B2417046 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride CAS No. 1800302-94-6

4-[(2-Chlorophenyl)methyl]piperidine hydrochloride

Cat. No. B2417046
CAS RN: 1800302-94-6
M. Wt: 246.18
InChI Key: YTEFSILPDWBWPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(2-Chlorophenyl)methyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1800302-94-6 . It has a molecular weight of 246.18 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for the synthesis of piperazine derivatives. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C12H16ClN.ClH/c13-12-4-2-1-3-11(12)9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Its molecular weight is 246.18 .

Scientific Research Applications

Metabolic Activity in Obese Rats

Research has demonstrated that compounds similar to 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride, such as 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, can influence metabolic activity in obese rats. Chronic administration of this compound was found to reduce food intake and weight gain, along with an increase in free fatty acid concentration in obese rats treated for 12 days (Massicot, Steiner, & Godfroid, 1985).

Effect on Feeding Behavior

Another study on a related compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, showed its effect on feeding behavior. This substance, which is not an amphetamine and exhibits low toxicity, affects the satiety center by reducing obesity induced in mice (Massicot, Thuillier, & Godfroid, 1984).

Synthesis and Biological Activities

The synthesis of various piperidone derivatives, including those related to this compound, has been extensively studied. These compounds have been evaluated for their analgesic, local anaesthetic, and antifungal activities. Certain derivatives showed significant efficacy in these areas (Rameshkumar et al., 2003).

Activation of Energy Expenditure

In a study related to a compound similar to this compound, the activation of energy expenditure in rats was observed. The compound increased resting oxygen consumption and energy expenditure, while reducing body weight gain and food intake (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).

Antifungal and Antimicrobial Activities

Research on various piperidin-4-one derivatives, including those related to this compound, has shown potential antifungal and antimicrobial activities. These activities have been demonstrated in studies involving the synthesis and evaluation of these compounds against various microbial strains (Iqbal et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-[(2-chlorophenyl)methyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN.ClH/c13-12-4-2-1-3-11(12)9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEFSILPDWBWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1800302-94-6
Record name 4-[(2-chlorophenyl)methyl]piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.